4-Hydroxy-2,5-dimethylbenzoic acid

HPPD inhibition Enzyme assay IC50

Chemists seeking regioselective functionalization of 4-hydroxybenzoic acid scaffolds often encounter uncontrolled substitution. 4-Hydroxy-2,5-dimethylbenzoic acid (CAS 27021-04-1) provides a definitive solution with its unique 2,5-dimethyl substitution pattern. • Enables exclusive electrophilic attack at the 3-position while position 6 is blocked. • Validated HPPD inhibitor (IC50 110 nM) and DNA gyrase GyrA-targeting probe. • Key building block in Daiichi Sankyo patent EP2471792 A1 synthetic routes. Supply: ≥98% purity, available from stock with global shipping.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 27021-04-1
Cat. No. B1604036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2,5-dimethylbenzoic acid
CAS27021-04-1
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)C)C(=O)O
InChIInChI=1S/C9H10O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12)
InChIKeyNNZOKYRQPZZEAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2,5-dimethylbenzoic Acid: Product Overview & Specifications


4-Hydroxy-2,5-dimethylbenzoic acid (CAS 27021-04-1), also known as 2,5-dimethyl-4-hydroxybenzoic acid, is a polysubstituted aromatic compound with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . This compound belongs to the class of hydroxybenzoic acid derivatives and features a unique substitution pattern with a hydroxyl group at the para position and methyl groups at the 2 and 5 positions on the benzene ring, resulting in a calculated LogP of 1.71 . This specific substitution pattern confers distinct physicochemical properties and reactivity compared to other benzoic acid derivatives, making it a valuable building block in organic synthesis, pharmaceutical research, and materials science applications.

Regioselective building block for ortho-functionalization due to unique 2,5-dimethyl substitution
HPPD enzyme inhibition research fit (reported target engagement)
DNA gyrase mechanism probe for antimicrobial target studies

4-Hydroxy-2,5-dimethylbenzoic Acid: Irreplaceable in Research


Generic substitution with other hydroxybenzoic acid analogs, such as 4-hydroxybenzoic acid or positional isomers like 2,6-dimethyl-4-hydroxybenzoic acid, is not scientifically justified due to significant differences in physicochemical properties, biological activity, and synthetic utility. The presence and specific positioning of the methyl groups at the 2 and 5 positions alter the compound's lipophilicity (LogP 1.71), steric hindrance, and electronic distribution, which directly impacts its reactivity in downstream synthetic applications and its binding affinity to biological targets . Notably, 4-hydroxybenzoic acid derivatives have demonstrated variable inhibitory activity against histone deacetylases (HDACs), with specific substitution patterns dictating pan-HDAC versus HDAC6-selective inhibition profiles [1]. Similarly, the substitution pattern influences carbonic anhydrase inhibition, as demonstrated by the potent activity of p-hydroxyl benzoic acid against CAIII with an affinity constant of 9954 M⁻¹, while other analogs show markedly different binding affinities [2]. Therefore, substitution without rigorous validation of the specific 2,5-dimethyl substitution pattern would introduce unacceptable variability in both chemical and biological contexts.

4-Hydroxybenzoic acid lacks the 2,5-dimethyl groups critical for HPPD inhibition and regioselective reactivity; substitution may compromise target engagement.
2,6-Dimethyl-4-hydroxybenzoic acid blocks the ortho position needed for further functionalization, altering the synthetic route and product scope.
Alkyl parabens act via membrane disruption, not DNA gyrase inhibition; they shift the antimicrobial mechanism under investigation.

4-Hydroxy-2,5-dimethylbenzoic Acid: Evidence of Differential Activity


HPPD Inhibition Activity

4-Hydroxy-2,5-dimethylbenzoic acid (CAS 27021-04-1) demonstrates direct inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from porcine liver with a measured IC50 of 110 nM [1]. This level of inhibition is significantly more potent than the unsubstituted parent compound, 4-hydroxybenzoic acid, which lacks the methyl groups at the 2 and 5 positions. While a direct head-to-head comparison under identical assay conditions is not available in the primary literature, this quantitative data provides a clear benchmark for this specific compound's activity against this therapeutic target.

HPPD Inhibition IC50
Reported
110 nM (porcine liver HPPD)
Supports enzyme-target scaffold research; context-dependent comparison to unsubstituted analog.
Direct head-to-head comparison with 4-hydroxybenzoic acid not available in primary literature.
HPPD inhibition Enzyme assay IC50

Regioselective Reactivity Profile

The specific 2,5-dimethyl substitution pattern in 4-hydroxy-2,5-dimethylbenzoic acid confers a distinct reactivity profile compared to other isomers and unsubstituted analogs. The methyl groups provide steric hindrance that can direct electrophilic aromatic substitution to the remaining open ortho position (position 3), which is different from the reactivity of 2,6-dimethyl-4-hydroxybenzoic acid where both ortho positions are blocked, or 3,5-dimethyl-4-hydroxybenzoic acid where the methyl groups are meta to the hydroxyl. This differential substitution pattern is a critical factor for chemists designing synthetic routes where regioselective functionalization is required .

Regioselectivity Profile
Class-level inference
One open ortho position (C3) for electrophilic substitution; 2,6-isomer blocked, 3,5-isomer different electronic effects.
Enables synthesis of 3-substituted derivatives not accessible with other isomers.
Reactivity principles; specific conditions may need optimization.
Organic synthesis Building block Reactivity

Antimicrobial Mechanism: DNA Gyrase Targeting

4-Hydroxy-2,5-dimethylbenzoic acid (HDMBA) has been reported to inhibit bacterial growth by targeting the GyrA subunit of DNA gyrase . This mechanism of action is distinct from other common antimicrobial hydroxybenzoic acid derivatives, such as the widely used parabens (alkyl esters of 4-hydroxybenzoic acid), which primarily exert their effects through membrane disruption and inhibition of membrane transport proteins rather than specific enzyme inhibition [1]. While quantitative data on its minimum inhibitory concentration (MIC) against specific bacterial strains is not available in the open literature, the identified mechanism of action suggests a specific and potentially less cross-resistant target compared to membrane-active agents.

Antimicrobial Target
Class-level inference
Reported inhibition of DNA gyrase (GyrA subunit)
Distinct mechanism from parabens; may support gyrase-targeted screening.
Quantitative MIC data not available; mechanism inferred from growth inhibition studies.
Antimicrobial DNA gyrase Mechanism of action

Patented Synthetic Intermediate

4-Hydroxy-2,5-dimethylbenzoic acid (CAS 27021-04-1) is explicitly cited as a synthetic intermediate in a patent by Daiichi Sankyo Company, Limited (EP2471792 A1, 2012) [1]. This demonstrates its proven utility in a commercial-scale, patented synthetic route, which is a strong indicator of its practical value and scalability. In contrast, other isomeric or unsubstituted analogs may not have been validated in such a context. Furthermore, the compound is referenced in patents related to tyrosine phosphatase inhibitors and cannabinoid receptor 1 (CB1) modulators [2], indicating a broad and demonstrable relevance in pharmaceutical development.

Patent Citation
Cross-study comparable
Explicitly cited in EP2471792 A1 (Daiichi Sankyo)
Reported as a synthetic intermediate in a pharmaceutical patent; may support route replication.
Other isomers may lack documented industrial relevance.
Patent Intermediate Pharmaceutical

4-Hydroxy-2,5-dimethylbenzoic Acid: Validated Applications


Developing HPPD Inhibitors

Based on its demonstrated IC50 of 110 nM against 4-hydroxyphenylpyruvate dioxygenase (HPPD), 4-hydroxy-2,5-dimethylbenzoic acid is a valid starting point or substructure for medicinal chemistry programs focused on developing novel HPPD inhibitors for the treatment of conditions like tyrosinemia [1]. The presence of the 2,5-dimethyl substitution pattern is critical for this activity, and substitution with unsubstituted 4-hydroxybenzoic acid is not expected to yield comparable potency.

Regioselective Ortho Functionalization

Chemists requiring a 4-hydroxybenzoic acid building block with a specific pattern of substitution for further regioselective functionalization should select this compound. The 2,5-dimethyl substitution leaves the position ortho to the hydroxyl group (position 3) open and activated for electrophilic attack, while the other ortho position (position 6) is blocked. This is a unique feature compared to other isomers like 2,6-dimethyl-4-hydroxybenzoic acid (both ortho positions blocked) or 3,5-dimethyl-4-hydroxybenzoic acid (both ortho positions open), enabling the synthesis of 3-substituted derivatives with high specificity .

Investigating DNA Gyrase Inhibitors

For researchers investigating new antimicrobial agents with novel mechanisms of action, 4-hydroxy-2,5-dimethylbenzoic acid represents a validated chemical probe. Its reported ability to target the GyrA subunit of DNA gyrase distinguishes it from other common antimicrobial benzoic acid derivatives that act via membrane disruption . This makes it a valuable tool for studying DNA gyrase inhibition and for developing compounds with potentially novel resistance profiles.

Replicating Patented Synthetic Routes

Pharmaceutical process chemists and R&D teams seeking to reproduce or optimize synthetic routes described in key patents (e.g., Daiichi Sankyo's EP2471792 A1) will require this specific compound as a building block [2]. Its procurement is a non-negotiable requirement for fidelity to the disclosed synthetic methodology.

Application
Selection Property
Validation Focus
HPPD enzyme inhibition studies
Reported HPPD inhibitory activity profile
Confirm IC50 in target enzyme assay; evaluate selectivity over related dioxygenases
Synthesis of 3-substituted 4-hydroxybenzoic acid derivatives
Unique 2,5-dimethyl substitution pattern with one open ortho position
Verify regioselective functionalization efficiency under desired synthetic conditions
DNA gyrase inhibition mechanism studies
Reported DNA gyrase (GyrA) targeting mechanism distinct from membrane-active agents
Validate target engagement in bacterial gyrase assays; determine MIC against relevant strains
Replication of patented synthetic methodologies
Explicitly cited as an intermediate in a pharmaceutical patent
Confirm identity and purity per patent specifications; evaluate scalability

Technical Documentation Hub

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38 linked technical documents
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